molecular formula C10H8N2O4 B014165 Ethylenebismaleimide CAS No. 5132-30-9

Ethylenebismaleimide

Cat. No. B014165
CAS RN: 5132-30-9
M. Wt: 220.18 g/mol
InChI Key: PUKLCKVOVCZYKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethylenebismaleimide-related compounds involves various chemical reactions. For example, the synthesis of polymers from bisfuranic terminated poly(ethylene adipate) and multi-maleimide linkers through Diels-Alder reactions demonstrates a method for creating recyclable polymers with specific properties, indicating a possible pathway for ethylenebismaleimide synthesis under similar conditions (Watanabe & Yoshie, 2006).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as dithiinmaleimide functionalized ethylene derivatives, provides insights into the potential molecular structure of ethylenebismaleimide. These studies reveal how the maleimide ring interacts with other structural units, offering clues to the structural characteristics of ethylenebismaleimide (Dolder et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of N-ethylmaleimide with peptides and amino acids, as well as its ability to undergo hydrolysis, sheds light on the reactivity that could be expected from ethylenebismaleimide. These reactions highlight the versatility and reactivity of the maleimide group, suggesting similar properties for ethylenebismaleimide (Smyth, Blumenfeld, & Konigsberg, 1964); (Knight, 1979).

Physical Properties Analysis

The polymerization of ethylene, as a fundamental reaction, provides a basis for understanding the physical properties that can be influenced by the synthesis conditions and the molecular structure of the resulting polymers, offering a parallel for understanding the physical properties of ethylenebismaleimide-related materials (Chelazzi et al., 2005).

Chemical Properties Analysis

The study of new pH-sensitive poly(ethylene oxide-b-maleic acid) derived from poly(ethylene oxide-b-N-phenylmaleimide) illustrates the chemical modification potential of maleimide-containing compounds. This research into pH-responsive materials suggests the chemical versatility of ethylenebismaleimide, allowing for the development of responsive and functional materials (Go et al., 2008).

Scientific Research Applications

  • Measuring Ethylene Biosynthesis : Ethylenebismaleimide is utilized for measuring components of the ethylene biosynthetic pathway, including ethylene itself, particularly in fruits like apples and tomatoes (Bulens et al., 2011).

  • Studying Vesicle-Mediated Transport : The compound is instrumental in studying vesicle-mediated transport in mammalian cells and yeast, which is crucial for understanding cellular transport mechanisms (Wilson et al., 1989).

  • Metal Ion Uptake : Ethylenebismaleimide-diamine oligoimide-II demonstrates a significant metal ion uptake capacity at various pH ranges, suggesting its utility in diverse scientific applications (Dixit et al., 2012).

  • Determining Mercapto Groups in Proteins : The compound is suitable for determining mercapto groups in proteins, such as ovalbumin, β-lactoglobulin, and bovine serum albumin, highlighting its role in protein analysis (Leslie et al., 1962).

  • Enhancing Phosphatidylserine Externalization in Cancer Cells : Ethylenebismaleimide can enhance phosphatidylserine externalization in cancer cells, leading to their recognition and phagocytosis by macrophages before undergoing apoptosis (Elnemr et al., 2000).

  • Chemistry Education : Its use in chemistry teaching facilitates in-depth discussions and raises questions at different levels among students (Han Li-rong, 2010).

  • Inhibiting Vesicular Transport : It inhibits vesicular transport in the Golgi apparatus and is essential for endocytic vesicle fusion, crucial for understanding cellular transport and signaling (Diaz et al., 1989).

  • Agricultural Applications : Ethylene, of which ethylenebismaleimide is a part, plays roles in the growth, development, and adaptive responses of plants to biotic and abiotic factors (Schaller & Voesenek, 2015).

  • Sensitization to Gamma-Radiation : It acts as a sensitizing agent for Escherichia coli strain B/r, enhancing radiation-damage when added before or during irradiation (Bridges, 1960).

  • Protein Transport and Purification : Ethylenebismaleimide aids in the purification of proteins catalyzing vesicular transport, contributing to the understanding of protein transport mechanisms (Block et al., 1988).

  • Ethylene Monitoring in Plants : Methods for detecting ethylene in plants, such as gas chromatography and optical detection, are crucial for understanding the developmental and physiological roles of ethylene (Cristescu et al., 2013).

  • Medical Device Sterilization : Ethylene oxide sterilization of medical devices is an emerging field, with potential applications in healthcare and research (Mendes et al., 2007).

Safety And Hazards

Ethylenebismaleimide is a skin irritant and can cause serious eye irritation. It may also cause respiratory irritation and is suspected of damaging fertility. It can cause damage to organs through prolonged or repeated exposure .

Future Directions

While specific future directions for Ethylenebismaleimide are not well documented, the field of desalination technology, which relies on the development of membrane materials like Ethylenebismaleimide, is promising for addressing the global challenge of water scarcity .

properties

IUPAC Name

1-[2-(2,5-dioxopyrrol-1-yl)ethyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c13-7-1-2-8(14)11(7)5-6-12-9(15)3-4-10(12)16/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKLCKVOVCZYKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50285229
Record name Ethylenebismaleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethylenebismaleimide

CAS RN

5132-30-9
Record name Ethylenebismaleimide
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Record name Ethylenebismaleimide
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Record name 1,2-Bis(maleimido)ethane
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Synthesis routes and methods

Procedure details

A flask was equipped as in Example 1. To a solution of maleic anhydride (3.64 parts) in 10.6 parts acetone was added a solution of 1 part ethylenediamine, 0.61 part triethylamine and 1.5 parts acetone over a 25-minute period. The resulting reaction mixture contained white solids and was maintained at 40° C. for 30 minutes. Magnesium chloride hexahydrate (0.15 part) and 4.6 parts acetic anhydride were added all at once. The reaction temperature was raised to 50° C. and held there for 2.5 hours. The homogeneous reaction mixture was cooled and 25 parts water added. The precipitated product was filtered by vacuum filtration, washed with water, and dried in a vacuum oven. A 27% yield of N,N'-ethylenedimaleimide, m.p. 193°-194° C., was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
BC Dixit, RH Parab, RB Dixit - International Journal of Polymeric …, 2012 - Taylor & Francis
… (s) was prepared using ethylenebismaleimide-diamine … Ethylenebismaleimide-diamine oligoimide-I (EBMDDM) was prepared by the Michael addition reaction of ethylenebismaleimide (…
CE Hoyle, SC Clark, K Viswanathan… - Photochemical & …, 2003 - Springer
… It has also been shown that while N,N -ethylenebismaleimide and N,N -nonamethylenebismaleimide do not form any transient intermediates in dilute solution, except for the triplet state …
KK Sun - Macromolecules, 1987 - ACS Publications
… Only 8c, an aliphatic polyimide prepared from 3-phenylsydnoneand , -ethylenebismaleimide (7c) demonstrated by differential scanning calorimeter a melting point at 330 C immediately …
Number of citations: 24 0-pubs-acs-org.brum.beds.ac.uk
HS Patel, HS Vyas - High Performance Polymers, 1990 - journals.sagepub.com
Poly(urethane-imide)s (PUIs) were prepared by the intermolecular Diels-Alder (DA) reaction of 4-methyl-1,3-phenylenebis(2-furanylmethylcarbamate) (BFC) with various bismaleimides. …
SC Clark - 1998 - search.proquest.com
The free-radical photopolymerization of diacrylate monomers was investigated using maleimides as the photoinitiator. Parameters such as the nature of the substituent group and the …
JC Patel, KD Patel, JM Daraji - International Journal of Polymeric …, 2003 - Taylor & Francis
Poly(urethane-imide)s (PUI)s were prepared by the intermolecular Diels-Alder (DA)reaction of 4-methyl-1,3-phenylene-bis(2-furanylmethylthioethylcarbamate) (MPFTC) with various …
JM Rinehart, JR Reynolds, SK Yee - ACS Applied Polymer …, 2022 - ACS Publications
Creating polymers that exhibit a switchable thermal conductivity requires a fundamental understanding of how polymer structure and inter- and intramolecular interactions influence …
Number of citations: 5 0-pubs-acs-org.brum.beds.ac.uk
D Habibi, O Marvi - Arkivoc, 2006 - pdfs.semanticscholar.org
Different bismaleimides and bisphthalimides were synthesized in a simple and environmentally benign method from the condensation reaction of maleic and phthalic anhydrides with …
Number of citations: 41 pdfs.semanticscholar.org

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